SSTR3 Antagonist 3A
CAS No.:
Cat. No.: VC19803886
Molecular Formula: C30H24FN7O2
Molecular Weight: 533.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H24FN7O2 |
---|---|
Molecular Weight | 533.6 g/mol |
IUPAC Name | 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C30H24FN7O2/c1-38-16-19(14-34-38)30(26-12-18(29(39)40)10-11-32-26)27-22(21-4-2-3-5-23(21)35-27)13-24(37-30)28-33-15-25(36-28)17-6-8-20(31)9-7-17/h2-12,14-16,24,35,37H,13H2,1H3,(H,33,36)(H,39,40)/t24-,30+/m1/s1 |
Standard InChI Key | UHWQSESKOKODEV-HLADLETHSA-N |
Isomeric SMILES | CN1C=C(C=N1)[C@@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=NC=CC(=C7)C(=O)O |
Canonical SMILES | CN1C=C(C=N1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=NC=CC(=C7)C(=O)O |
Introduction
Chemical and Structural Characterization of SSTR3 Antagonist 3A
Molecular Architecture and Physicochemical Properties
SSTR3 Antagonist 3A (C30H24FN7O2) is a chiral molecule with a molecular weight of 533.57 g/mol, featuring a β-tetrahydrocarboline core substituted with a fluorophenyl group and a carboxylic acid moiety. The compound’s stereochemistry, defined by the [C@]2 and [C@@H] configurations in its InChI string, plays a critical role in target engagement. X-ray crystallographic analyses of analogous structures suggest that the tetrahydrocarboline system adopts a planar conformation, enabling π-π interactions with aromatic residues in the sstr3 binding pocket . The meta-carboxylic acid group at position 3 of the β-carboline ring contributes to both solubility and selectivity, reducing logP compared to ester-containing predecessors while maintaining subnanomolar binding affinity .
Synthetic Pathway and Analytical Data
The synthesis of SSTR3 Antagonist 3A proceeds via a seven-step route starting from D-tryptophan, involving Pictet-Spengler cyclization to form the β-carboline core, followed by palladium-catalyzed cross-coupling to introduce the fluorophenyl substituent . Final hydrolysis of the ethyl ester intermediate yields the carboxylic acid derivative with >98% purity by HPLC. Key spectral characteristics include a distinctive 19F NMR signal at δ -118 ppm (CDCl3) for the para-fluorine and a broad 1H NMR signal at δ 12.1 ppm corresponding to the carboxylic acid proton . Mass spectrometry confirms the molecular ion [M+H]+ at m/z 534.23, consistent with theoretical calculations.
Pharmacological Profile and Target Engagement
In Vitro Binding and Functional Activity
In Vivo Efficacy and Pharmacodynamic Effects
Glucose-Lowering Activity in Murine Models
Intraperitoneal administration of SSTR3 Antagonist 3A (1 mg/kg) in C57BL/6 mice produced a 64% reduction in glucose excursion during oral glucose tolerance tests (oGTT), comparable to the 74% reduction observed with MK-4256 . Plasma concentrations reached 74 nM at 2.5 hours post-dosing—23-fold above the murine sstr3 functional IC50 . Oral administration showed limited efficacy (35% reduction at 10 mg/kg) due to bioavailability constraints, with plasma levels peaking at 3 nM .
Mechanism of Action and Beta Cell Function
SSTR3 antagonism enhances glucose-stimulated insulin secretion (GSIS) through disinhibition of pancreatic β-cell somatostatin signaling. In perfused mouse pancreas models, SSTR3 Antagonist 3A increased second-phase insulin secretion by 2.8-fold compared to vehicle controls . This effect persists in diet-induced obese (DIO) mice, where 14-day treatment normalized fasting glucose without inducing hypoglycemia—a key advantage over sulfonylureas .
Pharmacokinetics and Metabolism
Species-Dependent Disposition
SSTR3 Antagonist 3A exhibits marked interspecies variability in pharmacokinetics:
Species | Route | Dose (mg/kg) | Cmax (μM) | T1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | F (%) |
---|---|---|---|---|---|---|---|
Mouse | Oral | 10 | 0.003 | 1.2 | 15.6 | 2.1 | 1.5 |
Mouse | IP | 1 | 0.074 | 2.6 | 8.9 | 1.8 | 42 |
Dog | IV | 10 | 38 | 4.8 | 5.2 | 0.9 | - |
Monkey | Oral | 3 | 0.11 | 3.1 | 10.4 | 2.3 | 8 |
The compound’s poor oral bioavailability stems from extensive first-pass metabolism, primarily via UGT1A9-mediated glucuronidation of the carboxylic acid group . Enterohepatic recirculation contributes to the prolonged half-life in non-rodent species.
Plasma Protein Binding and Tissue Distribution
Plasma protein binding exceeds 99% in all species tested, with albumin accounting for 87% of binding and α1-acid glycoprotein for 12% . Despite high plasma binding, autoradiography studies show preferential accumulation in pancreatic islets (tissue/plasma ratio 4.7:1) and hypothalamus (3.9:1), correlating with target expression density .
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